

Commercial Suppliers and Technical Profile of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-methylthio-4-trifluoromethylbenzoic acid
Cat. No.:	B1310588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-4-(trifluoromethyl)benzoic acid, a specialized organic compound, holds potential as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring both a methylthio and a trifluoromethyl group on the benzoic acid scaffold, offers chemists a versatile tool for synthesizing novel molecules with tailored pharmacological properties. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methylthio group can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This technical guide provides a summary of commercially available suppliers and the limited technical data currently available for this compound.

Commercial Availability

Several chemical suppliers offer 2-Methylthio-4-(trifluoromethyl)benzoic acid, ensuring its accessibility for research and development purposes. The primary suppliers identified include:

- ChemScene^[1]
- CymitQuimica (distributing for Fluorochem)^[2]

- Sigma-Aldrich[3]

These suppliers typically offer the compound in various quantities, catering to the needs of both small-scale laboratory research and larger-scale development projects. It is advisable to contact the suppliers directly for up-to-date pricing, availability, and detailed specifications.

Physicochemical Properties

A comprehensive experimental profile for 2-Methylthio-4-(trifluoromethyl)benzoic acid is not readily available in the public domain. However, based on information from suppliers and chemical databases, the following properties have been identified.

Property	Value	Source
CAS Number	142994-05-6	[1][2]
Molecular Formula	C ₉ H ₇ F ₃ O ₂ S	[1][4]
Molecular Weight	236.21 g/mol	[1][2][4]
Physical State	Liquid	[4]
Purity	≥97%	[1][2]
Storage	Recommended at 4°C under a nitrogen atmosphere.	[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility in various solvents are not currently available in the reviewed literature and supplier documentation.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic acid have not been identified in the current search of scientific literature and patent databases.

However, a synthetic method for a structurally similar compound, 2-(phenylthio)-5-(trifluoromethyl)benzoic acid, has been reported. This procedure involves the hydrolysis of the

corresponding benzonitrile precursor.

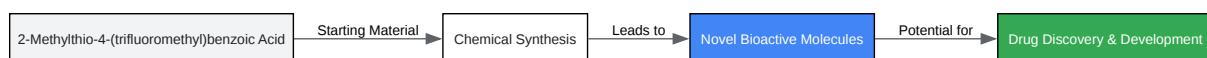
Illustrative Synthesis of a Related Compound (2-(phenylthio)-5-(trifluoromethyl)benzoic acid):[\[5\]](#)

- Reaction Setup: 6 g of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 40 ml of 15% aqueous sodium hydroxide solution, and 12 ml of ethanol are combined in a reaction vessel.
- Reflux: The mixture is heated under reflux for 12 hours.
- Work-up: After cooling, 100 ml of water is added, and the mixture is extracted with 80 ml of benzene.
- Acidification: The aqueous phase is cooled to 0°C and acidified with concentrated hydrochloric acid, leading to the precipitation of the product.
- Extraction and Purification: The precipitate is extracted with methylene chloride. The organic phase is then washed with water until neutral, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the final product.

It is plausible that a similar synthetic strategy, starting from the appropriate 2-methylthio-4-(trifluoromethyl)benzonitrile precursor, could be employed to synthesize the target compound. However, this would require experimental validation and optimization.

No specific analytical methods for the characterization and quality control of 2-Methylthio-4-(trifluoromethyl)benzoic acid have been published. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be suitable for its characterization.

Applications in Drug Discovery and Signaling Pathways


The trifluoromethyl group is a key pharmacophore in many approved drugs, valued for its ability to improve metabolic stability and cell membrane permeability.[\[6\]](#) Benzoic acid derivatives are also common scaffolds in drug design. While the specific biological activity and applications of 2-Methylthio-4-(trifluoromethyl)benzoic acid are not yet documented in the scientific literature, its structure suggests potential utility as an intermediate in the synthesis of novel therapeutic agents.

The general class of trifluoromethylated benzoic acids is explored in medicinal chemistry for the development of:

- Enzyme inhibitors[6]
- Receptor agonists or antagonists[6]

A study on the related compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, has indicated that the trifluoromethyl and fluoride groups can enhance the agonistic activity at G protein-coupled receptors (GPCRs).[7] This suggests that the trifluoromethyl moiety can play a crucial role in ligand-receptor interactions.

Logical Relationship for Potential Application

[Click to download full resolution via product page](#)

Caption: Potential workflow from the starting material to drug discovery.

Currently, there is no published information linking 2-Methylthio-4-(trifluoromethyl)benzoic acid to any specific signaling pathways. Further research would be required to elucidate its biological targets and mechanism of action.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylthio-4-(trifluoromethyl)benzoic acid is classified with the following hazards:

- H302: Harmful if swallowed[4]
- H412: Harmful to aquatic life with long lasting effects[4]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this

compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylthio-4-(trifluoromethyl)benzoic acid is a commercially available chemical intermediate with potential applications in drug discovery and medicinal chemistry. While its specific biological activities and roles in signaling pathways remain to be elucidated, its structural features make it an attractive building block for the synthesis of novel compounds. The lack of detailed experimental data on its physicochemical properties and synthesis highlights an area for future research. As with any chemical reagent, researchers should consult the supplier's documentation for the most current information and adhere to appropriate safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-(Methylthio)-4-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 3. 2-Methylthio-4-trifluoromethylbenzoic acid | 142994-05-6 [chemicalbook.com]
- 4. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. nbino.com [nbino.com]
- 7. ossila.com [ossila.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Profile of 2-Methylthio-4-(trifluoromethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310588#commercial-suppliers-of-2-methylthio-4-trifluoromethylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com